molecular formula C12H16N2O2 B1219856 Eltoprazine hydrochloride CAS No. 98224-03-4

Eltoprazine hydrochloride

Katalognummer: B1219856
CAS-Nummer: 98224-03-4
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: WVLHGCRWEHCIOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eltoprazine has been used in trials studying the treatment of Schizophrenia and Cognitive Impairment.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Evaluation

Eltoprazine hydrochloride, a serotonergic agent, has been studied for its pharmacokinetics (PK). It's been a focus for treating ADHD symptoms in adults, offering options for both single and combination therapy. Despite inconclusive results in treating pathological aggression in humans, eltoprazine has shown tolerance across several indications in both healthy volunteers and patients. Its role in reducing ADHD symptoms in adults is noteworthy and may help identify specific patient subgroups who could benefit most from its use (Wigal & Duong, 2011).

Potential in Parkinson's Disease Treatment

Eltoprazine has been explored as a potential treatment for L-DOPA-induced dyskinesia (LID) in Parkinson's disease (PD). While it significantly suppresses dyskinesia, it also compromises the anti-parkinsonian effects of L-DOPA. Combined treatment with eltoprazine and preladenant, an adenosine A2a receptor antagonist, showed acute attenuation of dyskinesia in parkinsonian monkeys. However, this approach may not be suitable as a long-term treatment due to unsustainable therapeutic effects on dyskinesia (Ko et al., 2017).

Study in Animal Models of Levodopa-Induced Dyskinesia

Eltoprazine's efficacy in suppressing dyskinesia in preclinical models of PD has been demonstrated. It dampens the activity of serotonin neurons, a key factor in levodopa-induced dyskinesia. However, it partially worsens the therapeutic effect of L-DOPA. The combination of eltoprazine with amantadine may increase the antidyskinetic effect while reducing the adverse impact on L-DOPA's therapeutic effects (Bézard et al., 2013).

Dose-Finding Study in Parkinson’s Disease

In a double-blind placebo-controlled study, eltoprazine doses of 5 mg and 7.5 mg were well-tolerated and showed antidyskinetic efficacy in patients with Parkinson's disease and L-DOPA-induced dyskinesias, without altering motor responses to L-DOPA (Svenningsson et al., 2015).

Anxiolytic, Anorexic, and Adverse Effects

Eltoprazine's effects on anxiety and food intake, as well as its potential adverse effects, have been explored. It decreases food intake and body weight, induces anxiolytic effects in context fear conditioning tests, but increases anxiety-like behavior in the elevated plus maze. The drug also produces hypothermia and increases locomotion, but does not significantly affect learning at tested doses (Gravius et al., 2017).

Serotonergic Modulation of Social Interactions

Eltoprazine has been tested for its impact on social behavior in male mice. It reduced aggression and enhanced social interest and exploration. This suggests that eltoprazine and similar serotonergic drugs can differentially affect aggressive behavior, indicating the need for a variety of animal paradigms to fully understand their effects on social behavior (Olivier et al., 2004).

Wirkmechanismus

Target of Action

Eltoprazine hydrochloride primarily targets three types of serotonin receptors: 5-HT1A, 5-HT1B, and 5-HT2C . These receptors play a crucial role in the regulation of mood, anxiety, and aggression. Specifically, Eltoprazine acts as an agonist for 5-HT1A and 5-HT1B receptors and as an antagonist for the 5-HT2C receptor .

Mode of Action

As an agonist, Eltoprazine stimulates the 5-HT1A and 5-HT1B receptors, enhancing their activity. Conversely, as an antagonist, it inhibits the activity of the 5-HT2C receptor . This dual action can lead to a reduction in aggressive behavior and an increase in controlled behavior, which is particularly beneficial in conditions like schizophrenia and cognitive impairment .

Biochemical Pathways

By modulating the activity of these receptors, Eltoprazine can influence these pathways and their downstream effects .

Result of Action

Eltoprazine’s interaction with its targets leads to molecular and cellular effects that can reduce symptoms in various neurological disorders. For instance, it has been used in trials studying the treatment of schizophrenia and cognitive impairment . By modulating serotonin receptor activity, Eltoprazine can influence neuronal signaling, potentially leading to improved cognitive function and reduced aggression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Eltoprazine. These factors can include the individual’s age, genetic makeup, overall health status, and the presence of other medications . .

Biochemische Analyse

Biochemical Properties

Eltoprazine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the serotonin receptors, specifically 5-HT1A, 5-HT1B, and 5-HT2C . The interaction with these receptors modulates the release of neurotransmitters, thereby influencing mood, cognition, and behavior. This compound acts as an agonist at the 5-HT1A and 5-HT1B receptors, promoting serotonin activity, while it antagonizes the 5-HT2C receptor, inhibiting its function .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors affects the release of neurotransmitters, which in turn impacts neuronal activity and behavior . Additionally, this compound has been shown to ameliorate dyskinesia in animal models by dampening the activity of serotonin neurons .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serotonin receptors. As an agonist of the 5-HT1A and 5-HT1B receptors, this compound enhances serotonin activity, leading to increased neurotransmitter release . Conversely, as an antagonist of the 5-HT2C receptor, it inhibits the receptor’s function, thereby modulating the overall serotonergic activity . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can maintain its efficacy over extended periods, although its stability may vary depending on the experimental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can effectively counteract dyskinesia without significantly affecting the therapeutic effects of other drugs . Higher doses may lead to adverse effects, including a partial worsening of the therapeutic effects of levodopa in animal models of Parkinson’s disease . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include its conversion to active metabolites, which contribute to its overall pharmacological effects . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential for adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its therapeutic effects. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within specific tissues, thereby affecting its overall efficacy and potential for side effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These processes ensure that this compound reaches its intended sites of action, thereby maximizing its therapeutic potential.

Eigenschaften

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12/h1-3,13H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLHGCRWEHCIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98206-09-8 (hydrochloride)
Record name Eltoprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5048425
Record name Eltoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98224-03-4
Record name Eltoprazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98224-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eltoprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eltoprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12883
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eltoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELTOPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510M006KO6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eltoprazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Eltoprazine hydrochloride
Reactant of Route 3
Reactant of Route 3
Eltoprazine hydrochloride
Reactant of Route 4
Reactant of Route 4
Eltoprazine hydrochloride
Reactant of Route 5
Reactant of Route 5
Eltoprazine hydrochloride
Reactant of Route 6
Reactant of Route 6
Eltoprazine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.